molecular formula C12H18O2 B1346915 1,4-Diisopropoxybenzene CAS No. 7495-78-5

1,4-Diisopropoxybenzene

Cat. No. B1346915
CAS RN: 7495-78-5
M. Wt: 194.27 g/mol
InChI Key: HXINKONAVYDDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05332858

Procedure details

To a stirred mixture of hydroquinone (1 mol, 110 g), KOH (1.1 mol, 61 g) in 500 ml of methanol, isopropylbromide (1 mol, 123 g) was added in 2 hours (RT, under N2). The reaction mixture was then stirred at 50° C. for 72 hours. The reaction mixture was cooled to RT and 33% HCl was added (to pH=6). Then CH2Cl2 (500 ml) was added and the mixture extracted with water (7×500 ml) to remove hydroquinone. The organic layer was then extracted with KOH (60 g in 100 ml water). The aqueous layer was extracted twice with CH2Cl2 (200 ml). The solvent of the combined organic layers was evaporated and the residue distilled to give 31g of hydroquinone di-isopropyl ether (boiling point (bp) 78° C./0.026 kPa), in 16%. The aqueous layer was acidified to pH=5 with 33% HCl and extracted with CH2Cl2 (2×200 ml). The combined organic layers were dried over MgSO4 and the solvent evaporated. Distillation of the residue gave 60-85 g (40-55%) of hydroquinone mono-isopropyl ether (bp 90°-100° C./0.026 kPa). 1NMR (CDCl3, ppm(jHz)) : mono-ether: 1.306.0 (6H); 4.396.0 (1H); 5.4(OH); 6.70-6.83AA'BB' (4H); and the di-ether: 1.306.0 (12H); 4.416.0 (2H); 6.81(4H). Hydroquinone di-isopropyl ether (5 mmol) was stirred with acetyl chloride (10 mmol) and 0.1 mmols of SnCl4 for 3 hours (RT) to give hydroquinone diacetate in a yield of more than 95% together with isopropyl chloride.
[Compound]
Name
mono-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 6H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
di-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 12H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 mmol
Type
reactant
Reaction Step Eight
Quantity
10 mmol
Type
reactant
Reaction Step Eight
Name
Quantity
0.1 mmol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9]C(C)C)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:15]([Cl:18])(=[O:17])[CH3:16].Cl[Sn](Cl)(Cl)Cl>>[C:8]([OH:17])(=[O:9])[CH3:13].[C:15]([OH:17])(=[O:4])[CH3:16].[C:5]1([CH:14]=[CH:13][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:4].[CH:1]([Cl:18])([CH3:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
mono-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 6H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
di-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 12H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(OC(C)C)C=C1
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.1 mmol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C(C)(=O)O.C1(O)=CC=C(O)C=C1
Name
Type
product
Smiles
C(C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05332858

Procedure details

To a stirred mixture of hydroquinone (1 mol, 110 g), KOH (1.1 mol, 61 g) in 500 ml of methanol, isopropylbromide (1 mol, 123 g) was added in 2 hours (RT, under N2). The reaction mixture was then stirred at 50° C. for 72 hours. The reaction mixture was cooled to RT and 33% HCl was added (to pH=6). Then CH2Cl2 (500 ml) was added and the mixture extracted with water (7×500 ml) to remove hydroquinone. The organic layer was then extracted with KOH (60 g in 100 ml water). The aqueous layer was extracted twice with CH2Cl2 (200 ml). The solvent of the combined organic layers was evaporated and the residue distilled to give 31g of hydroquinone di-isopropyl ether (boiling point (bp) 78° C./0.026 kPa), in 16%. The aqueous layer was acidified to pH=5 with 33% HCl and extracted with CH2Cl2 (2×200 ml). The combined organic layers were dried over MgSO4 and the solvent evaporated. Distillation of the residue gave 60-85 g (40-55%) of hydroquinone mono-isopropyl ether (bp 90°-100° C./0.026 kPa). 1NMR (CDCl3, ppm(jHz)) : mono-ether: 1.306.0 (6H); 4.396.0 (1H); 5.4(OH); 6.70-6.83AA'BB' (4H); and the di-ether: 1.306.0 (12H); 4.416.0 (2H); 6.81(4H). Hydroquinone di-isopropyl ether (5 mmol) was stirred with acetyl chloride (10 mmol) and 0.1 mmols of SnCl4 for 3 hours (RT) to give hydroquinone diacetate in a yield of more than 95% together with isopropyl chloride.
[Compound]
Name
mono-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 6H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
di-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 12H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 mmol
Type
reactant
Reaction Step Eight
Quantity
10 mmol
Type
reactant
Reaction Step Eight
Name
Quantity
0.1 mmol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9]C(C)C)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:15]([Cl:18])(=[O:17])[CH3:16].Cl[Sn](Cl)(Cl)Cl>>[C:8]([OH:17])(=[O:9])[CH3:13].[C:15]([OH:17])(=[O:4])[CH3:16].[C:5]1([CH:14]=[CH:13][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:4].[CH:1]([Cl:18])([CH3:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
mono-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 6H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
di-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 12H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(OC(C)C)C=C1
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.1 mmol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C(C)(=O)O.C1(O)=CC=C(O)C=C1
Name
Type
product
Smiles
C(C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.